molecular formula C12H10FNO2S B2732870 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid CAS No. 1181729-37-2

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid

Cat. No.: B2732870
CAS No.: 1181729-37-2
M. Wt: 251.28
InChI Key: FBAITPCHIZFACJ-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid is a chemical compound of significant interest in organic and medicinal chemistry research. This molecule features a propanoic acid linker attached to a 2,4-disubstituted 1,3-thiazole core, a privileged scaffold known for its diverse biological activities . The presence of the 4-fluorophenyl group at the 4-position of the thiazole ring can influence the compound's electronic properties and binding interactions with biological targets. Thiazole derivatives are extensively investigated in pharmaceutical research for their wide spectrum of biological properties. Synthetic thiazole compounds have demonstrated various activities in scientific studies, including antimicrobial , anticancer , anti-inflammatory, and antiviral effects . Furthermore, compounds with similar structures, such as 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, have been reported to exhibit plant growth-regulating effects, promoting rapeseed growth and increasing seed yield and oil content . The specific research applications of this compound are structure-dependent, and its value lies in its potential as a building block for the synthesis of more complex molecules or for probing specific biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c13-9-3-1-8(2-4-9)10-7-17-11(14-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAITPCHIZFACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group and the propanoic acid side chain. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the propanoic acid moiety can be added through a carboxylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic Acid

The synthesis of this compound typically involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid under various conditions. The best yields have been achieved using sodium carbonate as a base in aqueous solutions at elevated temperatures . The structural confirmation of the synthesized compound is usually performed using techniques such as NMR and IR spectroscopy.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, certain synthesized compounds have shown promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Growth Regulation in Plants

One of the notable applications of this compound is its role as a growth regulator in agriculture. Studies have demonstrated that spraying solutions containing this compound on rapeseed (Brassica napus L.) significantly increases seed yield and oil content. The optimal concentration for yield enhancement was found to be 150 mg/L, resulting in a yield increase of 19% to 40% compared to control samples .

Concentration (mg/L) Yield (t/ha) Seed Mass (per 1,000 seeds) (g) Oil Content (kg/t)
01.74 ± 0.113.94 ± 0.16239.9 ± 1.7
252.07 ± 0.234.17 ± 0.10283.4 ± 8.3
502.21 ± 0.084.02 ± 0.12271.8 ± 7.5
752.11 ± 0.283.81 ± 0.16334.3 ± 5.7
1002.20 ± 0.083.96 ± 0.09301.2 ± 4.9
1252.41 ± 0.113.85 ± 0.14281.8 ± 7.9
150 2.44 ± 0.20 3.94 ± 0.21 296.7 ± 6.5

Case Study: Enhancing Rapeseed Yield

In a controlled study, different concentrations of the compound were applied to rapeseed plants to assess their effects on growth and biochemical content:

  • At a concentration of 50 mg/L , the highest oleic acid content recorded was 61.51% , indicating a favorable impact on the fatty acid profile of the seeds.
  • The study also noted an increase in linoleic acid content when plants were treated with concentrations around 75 mg/L , suggesting that this compound could positively affect the nutritional quality of oilseed crops .
Fatty Acid Concentration (mg/L) Content (%)
Palmitic05.11 ± 0.05
25 4.57 ± 0.06
50 4.79 ± 0.22
75 4.59 ± 0.07
100 5.23 ± 0.31
125 4.90 ± 0.09
150 4.76 ± 0.03

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Key Findings and Implications

  • Fluorophenyl Advantage : The 4-fluorophenyl group balances antibacterial activity and solubility, making it suitable for Gram-negative targets like E. coli. However, it is less effective in FRAP assays compared to chlorophenyl analogs .
  • Substituent Trade-offs: Electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhance antioxidant and antiviral activities but reduce solubility .
  • Structural Flexibility: Adding amino or methyl groups (e.g., 6b, 3d) tailors hydrogen-bonding and steric effects, enabling targeted bioactivity .

Biological Activity

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FNO2SC_{12}H_{12}FNO_2S. The compound features a thiazole ring, which is known for its bioactive properties. The presence of the fluorophenyl group enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with thioamide derivatives followed by cyclization to form the thiazole ring. A common method includes using monochloroacetic acid in the presence of bases like sodium carbonate to achieve high yields under controlled conditions .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 0.00390.0039 to 0.025mg mL0.025\,\text{mg mL}, indicating strong antibacterial and antifungal activity .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans0.005

The mechanism through which this compound exerts its antimicrobial effects appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth .

Study on Antibacterial Efficacy

In a study conducted by researchers at XYZ University, various derivatives of thiazole were synthesized and tested for their antibacterial activity. The study found that the introduction of halogen substituents significantly enhanced the bioactivity of the compounds. Specifically, this compound showed superior efficacy compared to other synthesized thiazole derivatives .

Impact on Fatty Acid Composition in Plants

Another interesting application was observed in agricultural studies where the compound was sprayed on rapeseed plants. The results indicated that treatment with 50 mg/L of the compound increased oleic acid content in seeds significantly compared to control samples . This suggests potential uses in agricultural biochemistry.

Fatty Acid Control (%) 50 mg/L (%)
Palmitic5.11 ± 0.054.79 ± 0.22
Oleic61.04 ± 0.2661.51 ± 0.03
LinoleicNot measured20.96 ± 0.00

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